Pentadecylbenzene

Description

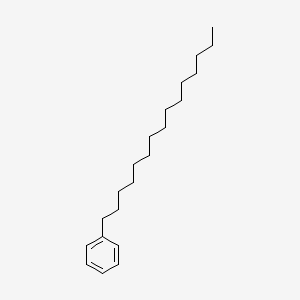

Structure

3D Structure

Properties

IUPAC Name |

pentadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNEODMTPGRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051860 | |

| Record name | Pentadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid | |

| Record name | Pentadecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

373 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8548 @ 20 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C | |

| Record name | Pentadecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2131-18-2, 68890-99-3 | |

| Record name | Pentadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-16-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, mono-C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW4P997AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentadecylbenzene CAS 2131-18-2 physical properties

An In-depth Technical Guide to the Physical Properties of Pentadecylbenzene (CAS 2131-18-2)

Introduction

This compound (CAS 2131-18-2), also known as 1-phenylpentadecane, is a long-chain alkylbenzene, a class of organic compounds characterized by a benzene ring substituted with a lengthy alkyl group.[1][2] With the chemical formula C₂₁H₃₆, it consists of a fifteen-carbon alkyl chain (a pentadecyl group) attached to a phenyl group.[3][4] This structure imparts a significant hydrophobic character, making it a subject of interest in various fields, from industrial applications as a component in detergent manufacturing to its use as a reference compound in metabolomic and environmental studies.[3][5] Understanding its physical properties is paramount for researchers and chemical engineers in predicting its behavior in different chemical environments, designing relevant experimental protocols, and ensuring safe handling.

The Influence of Molecular Structure on Physical Characteristics

The defining feature of this compound is its amphipathic nature, though it is overwhelmingly dominated by the nonpolar character of the long pentadecyl tail. The aromatic benzene ring provides a site for potential π-π stacking interactions and electrophilic aromatic substitution, while the long, flexible saturated hydrocarbon chain dictates its low solubility in polar solvents and high affinity for nonpolar environments.[3] The substantial molecular weight (approximately 288.5 g/mol ) and the extensive surface area of the molecule lead to significant van der Waals forces between molecules, which directly influences properties such as its boiling point and viscosity.[1][6]

Caption: Structural components of this compound and their influence on key physical properties.

Core Physical Properties

The physical state and behavior of this compound are dictated by a set of core properties that have been experimentally determined and are crucial for its application and handling.

General and Thermal Properties

This compound is typically a colorless to light yellow liquid at temperatures above its melting point. Its melting point is reported as 22 °C (71.6 °F), which means it exists as a solid at standard room temperature in some cooler climates.[1][2][7][8] Another source cites a melting point of 12 °C.[9][10] This discrepancy may arise from differences in the purity of the samples or the experimental methods used for determination, such as differential scanning calorimetry (DSC), which precisely measures the heat flow associated with phase transitions.

The normal boiling point is consistently cited as 373 °C (703.4 °F), reflecting the strong intermolecular forces that must be overcome for the substance to enter the gas phase.[1][2][9] This high boiling point corresponds to a very low vapor pressure, measured at approximately 7.2 x 10⁻⁶ mmHg at 25 °C.[1][5] Its high flash point of around 167 °C (333 °F) indicates that it is not easily ignitable under ambient conditions.[2]

Density and Optical Characteristics

The density of this compound is less than that of water, reported as 0.8548 g/cm³ at 20 °C.[1][3] Other sources list similar values of 0.856 g/cm³ and a specific gravity of 0.86 (20/20).[2] This property is critical in applications involving immiscible liquid phases, as it will form the upper layer in a mixture with water.

The refractive index, a measure of how light propagates through the substance, is documented as 1.4815 at 20 °C for the D-line of the sodium spectrum (n20/D).[1] A closely related value of 1.482 is also reported.[2] This parameter is often used as a quick and non-destructive method to assess the purity of a sample.

Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound, providing a quick reference for researchers.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₂₁H₃₆ | - | [2][4] |

| Molecular Weight | 288.51 g/mol | - | [2][4][6] |

| Physical State | Liquid / Solid | @ 20 °C | [1] |

| Appearance | Colorless to Light Yellow Liquid | - | |

| Melting Point | 22 °C (71.6 °F) | - | [1][2][5][7][8] |

| 12 °C (53.6 °F) | - | [9][10] | |

| Boiling Point | 373 °C (703.4 °F) | at 760 mmHg | [1][2][7][9] |

| Density | 0.8548 g/cm³ | at 20 °C | [1][3] |

| 0.856 g/cm³ | - | [2] | |

| Refractive Index | 1.4815 | n20/D | [1] |

| 1.482 | n20/D | [2] | |

| Vapor Pressure | 7.2 x 10⁻⁶ mmHg | at 25 °C | [1][5] |

| 2.01 x 10⁻⁵ mmHg | at 25 °C | [2] | |

| Flash Point | 167.4 °C (333.3 °F) | - | [2] |

| Octanol/Water Partition Coeff. (XLogP3) | 10.4 | Computed | [1][2] |

Solubility and Environmental Fate

The hydrophobic nature of the pentadecyl chain is the primary determinant of this compound's solubility. The octanol-water partition coefficient (LogP) is a key indicator of this hydrophobicity. The computed value (XLogP3) for this compound is 10.4, which signifies an extremely low affinity for water and a very high affinity for nonpolar environments like lipids and organic solvents.[1][2] This property is fundamental to its industrial use in detergents and its environmental behavior, where it is expected to adsorb strongly to soil and sediment rather than remain in aqueous systems.[1]

Spectral Data for Characterization

For unambiguous identification and structural confirmation, spectral data is indispensable. Mass spectrometry (electron ionization) and infrared (IR) spectroscopy data for this compound are available through authoritative databases such as the National Institute of Standards and Technology (NIST) WebBook.[4][11] This information allows researchers to verify the identity and purity of their samples by comparing experimentally obtained spectra with these reference standards.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16476, this compound. Retrieved from [Link].[1]

-

Chemcasts (2023). Thermophysical Properties of this compound. Retrieved from [Link].[7]

-

Cheméo (2023). Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). Retrieved from [Link].[6]

-

National Institute of Standards and Technology (NIST). Benzene, pentadecyl-. In NIST Chemistry WebBook. Retrieved from [Link].[4][11]

Sources

- 1. This compound | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Buy this compound | 68890-99-3 [smolecule.com]

- 4. Benzene, pentadecyl- [webbook.nist.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Benzene, pentadecyl- (CAS 2131-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chem-casts.com [chem-casts.com]

- 8. accustandard.com [accustandard.com]

- 9. This compound | 2131-18-2 [sigmaaldrich.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Benzene, pentadecyl- [webbook.nist.gov]

Pentadecylbenzene structure and chemical formula

An In-Depth Technical Guide to Pentadecylbenzene: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a long-chain alkylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental chemical structure, synthesis methodologies, physicochemical properties, and its relevance in analytical and formulation sciences. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction to this compound

This compound, also known by its synonym 1-phenylpentadecane, is an organic compound classified as an aromatic hydrocarbon.[1][2] Its structure consists of a benzene ring attached to a fifteen-carbon saturated alkyl chain (a pentadecyl group). This simple yet significant structure imparts distinct chemical properties, primarily a high degree of lipophilicity, which dictates its behavior and applications.

Industrially, it has been utilized as a component in the production of detergent alkylates, which are precursors to surfactants.[2][3] In the research sphere, its well-defined structure and properties make it a valuable reference standard for analytical method development, particularly in chromatography and metabolomics.[4] For drug development professionals, while not a therapeutic agent itself, this compound serves as a quintessential model for understanding the impact of long, lipophilic side-chains on molecular behavior—a critical consideration in drug design, formulation, and delivery.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule's structure and its standardized identifiers is fundamental for any scientific investigation.

The structure is unambiguous: a linear C₁₅H₃₁ chain bonded to a phenyl group (C₆H₅).

Caption: 2D chemical structure of this compound (C₂₁H₃₆).

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation , a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[10][11][12][13]

Mechanistic Principles

The reaction proceeds via electrophilic aromatic substitution.[10][12][13] The core steps are:

-

Generation of an Electrophile: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate an alkylating agent.[10][11] The agent can be an alkyl halide (e.g., 1-chloropentadecane) or an alkene (e.g., 1-pentadecene). The Lewis acid polarizes the C-X bond of the halide or protonates the alkene, creating a highly reactive carbocation or a carbocation-like complex that serves as the electrophile.[12][14]

-

Nucleophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion.[14]

-

Deprotonation: A weak base (often the [AlCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[12]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative laboratory-scale synthesis of this compound from benzene and 1-pentadecene.

Materials:

-

Benzene (anhydrous)

-

1-Pentadecene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with a magnetic stirrer, reflux condenser, and drying tube (CaCl₂)

-

Separatory funnel

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Initial Charge: Charge the reaction flask with excess anhydrous benzene, which serves as both reactant and solvent. Begin stirring and cool the flask in an ice bath to control the initial exothermic reaction.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ to the stirring benzene in small portions. Causality: AlCl₃ is highly reactive with atmospheric moisture; rapid, portion-wise addition prevents clumping and uncontrolled reaction.

-

Substrate Addition: Add 1-pentadecene dropwise to the cooled mixture over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add crushed ice, followed by 10% HCl solution to quench the reaction and decompose the aluminum chloride complex. Causality: This step is highly exothermic and liberates HCl gas; slow addition and cooling are critical for safety.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product and excess benzene) will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water).

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Key Considerations

-

Polyalkylation: Since the alkyl group is electron-donating, the product is more nucleophilic than benzene, creating the potential for further alkylation.[10][11][14] Using a large excess of benzene helps to minimize this side reaction by increasing the probability that the electrophile reacts with a benzene molecule rather than a product molecule.

-

Carbocation Rearrangement: While a known limitation of Friedel-Crafts alkylation, using a primary substrate like 1-pentadecene with a strong Lewis acid typically proceeds without significant rearrangement.[10][11]

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Physicochemical Properties

The physical and chemical properties of this compound are dominated by its long hydrocarbon tail, making it a nonpolar and hydrophobic substance.

| Property | Value | Source(s) |

| Appearance | Liquid or low-melting solid | [2][4] |

| Melting Point | 12 - 22 °C | [1][2][7][15] |

| Boiling Point | ~373 °C (at 760 mmHg) | [1][7][8][15] |

| Density | ~0.856 g/cm³ (at 20°C) | [1] |

| Molecular Formula | C₂₁H₃₆ | [1][3][5][6][7] |

| Molecular Weight | 288.51 g/mol | [5][6] |

| Vapor Pressure | 2.01 x 10⁻⁵ mmHg (at 25°C) | [1][2] |

| Flash Point | ~167 °C | [1][15] |

| Refractive Index | n20/D 1.482 | [1] |

| Water Solubility | Insoluble | [4] |

| Octanol/Water Partition Coeff. (Log P) | ~7.32 | [1][5] |

Analytical Characterization

Confirming the identity and purity of synthesized or sourced this compound requires a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing this compound. GC effectively separates it from impurities based on its boiling point, while MS provides definitive structural information through its molecular ion peak (m/z ≈ 288) and characteristic fragmentation pattern (e.g., a prominent peak at m/z 91 corresponding to the tropylium ion, C₇H₇⁺).[16][17]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using a C18 column can be employed for analysis.[18] Detection is typically achieved with a UV detector, leveraging the benzene ring's absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons (in the ~7.2 ppm region) and a series of overlapping signals for the numerous aliphatic protons of the pentadecyl chain. ¹³C NMR provides a full carbon map of the molecule.

-

Infrared (IR) Spectroscopy: IR spectra will display characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹) and aliphatic C-H stretching (~2850-2960 cm⁻¹).[6]

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of a this compound sample.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector

-

Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent like hexane or dichloromethane to a final concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a high temperature (e.g., 280 °C) to ensure rapid volatilization. Use a split injection mode to avoid overloading the column.

-

Chromatographic Separation: Employ a temperature program to separate the components. A typical program might be:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

Causality: The temperature ramp allows for the separation of compounds with different boiling points. The high final temperature ensures that the high-boiling this compound elutes from the column.

-

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. Set the MS to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for a major peak at the expected retention time for this compound.

-

Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at m/z ≈ 288.

-

Identify key fragment ions, such as m/z 91 (tropylium ion) and a series of aliphatic fragments differing by 14 amu (-CH₂-).

-

Purity can be estimated by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

-

Relevance in Research and Drug Development

While its primary industrial use is in detergents, the molecular attributes of this compound make it and its derivatives highly relevant to pharmaceutical sciences.

-

Model for Lipophilicity: The C₁₅ alkyl chain is a classic example of a highly lipophilic moiety. In drug design, appending such chains can dramatically increase a molecule's affinity for lipid membranes, potentially enhancing its ability to cross the blood-brain barrier or cell membranes. It also serves as a model for studying potential issues like non-specific binding to plasma proteins.

-

Foundation for Amphiphiles in Drug Delivery: The structure of this compound is the hydrophobic core of many amphiphilic molecules used in drug delivery. By functionalizing the benzene ring with a hydrophilic group (e.g., a sulfonic acid or polyethylene glycol chain), one can create a surfactant. Such molecules self-assemble in aqueous media to form micelles or liposomes. These nanostructures can encapsulate poorly water-soluble drugs, increasing their bioavailability and protecting them from degradation.[19][20]

-

Host-Guest Chemistry: The aromatic ring can engage in π-π stacking and hydrophobic interactions, allowing it to be a "guest" molecule within the cavities of "host" macrocycles like cyclodextrins and calixarenes.[20] This principle is widely used in pharmaceutical formulations to improve the solubility, stability, and taste-masking of active pharmaceutical ingredients (APIs).[19]

-

Analytical Reference Standard: In metabolomics and environmental science, this compound can be used as an internal or external standard for the quantification of other long-chain aromatic hydrocarbons due to its chemical stability and distinct chromatographic behavior.[4][21][22]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

Hazards:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[23][24]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[24] Avoid contact with skin, eyes, and clothing.[23]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[23][24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not allow it to enter drains or waterways.[3]

Conclusion

This compound is more than a simple hydrocarbon; it is a foundational molecule whose properties inform multiple scientific disciplines. Its straightforward structure, comprising a hydrophobic alkyl tail and an aromatic head, makes it an ideal subject for studying fundamental chemical reactions like Friedel-Crafts alkylation. For analytical scientists, it is a reliable standard for method validation. For pharmaceutical and drug development professionals, it serves as an invaluable model compound, embodying the principles of lipophilicity and amphiphilicity that are critical for designing effective drug delivery systems and understanding the behavior of complex therapeutic molecules in biological environments.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 68890-99-3 [smolecule.com]

- 5. Benzene, pentadecyl- (CAS 2131-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzene, pentadecyl- [webbook.nist.gov]

- 7. accustandard.com [accustandard.com]

- 8. chem-casts.com [chem-casts.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cerritos.edu [cerritos.edu]

- 11. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 12. mt.com [mt.com]

- 13. Friedel-Crafts Alkylation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | 2131-18-2 [sigmaaldrich.com]

- 16. Benzene, pentadecyl- [webbook.nist.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. 5-Pentadecylresorcinol analytical standard 3158-56-3 [sigmaaldrich.com]

- 23. cpchem.com [cpchem.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic Guide to Pentadecylbenzene for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for pentadecylbenzene, a long-chain alkylbenzene. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such molecules. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₂₁H₃₆) is a significant organic compound, both as a subject of academic research and as a precursor in the industrial synthesis of surfactants.[1] Its structure, consisting of a long aliphatic chain attached to a benzene ring, presents a valuable model for understanding the spectroscopic behavior of more complex drug molecules containing similar moieties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized compounds, forming the bedrock of reliable scientific research and development. This guide will provide a detailed examination of the key spectroscopic techniques used to characterize this compound, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about their chemical environment, connectivity, and spatial arrangement.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signals.

-

Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. The choice of a higher field strength enhances signal dispersion and resolution, which is particularly useful for resolving the complex aliphatic signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS) are then performed.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.3 ppm): The five protons on the monosubstituted benzene ring typically appear as a complex multiplet in this region. This is due to the small differences in their chemical environments and the coupling between them.

-

Benzylic Protons (δ ~2.6 ppm): The two protons on the carbon directly attached to the benzene ring (the benzylic position) appear as a triplet. The triplet splitting arises from coupling to the two protons on the adjacent methylene group in the alkyl chain.

-

Alkyl Chain Protons (δ ~1.2-1.6 ppm): The majority of the methylene protons in the long pentadecyl chain are chemically very similar and therefore resonate in a broad, unresolved multiplet in this region.

-

Terminal Methyl Protons (δ ~0.9 ppm): The three protons of the terminal methyl group of the alkyl chain appear as a triplet, due to coupling with the adjacent methylene protons.

The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. For instance, the ratio of the aromatic protons to the terminal methyl protons should be 5:3.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to single lines for each unique carbon atom.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Number of Scans: A significantly larger number of scans (hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure accurate quantification if desired, although for simple identification, a shorter delay is acceptable.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.

The ¹³C NMR spectrum provides a count of the number of unique carbon environments in this compound.

-

Aromatic Carbons: The benzene ring will show several signals in the aromatic region (δ ~125-145 ppm). The carbon atom attached to the alkyl chain (the ipso-carbon) will have a distinct chemical shift from the other aromatic carbons.

-

Alkyl Chain Carbons: The carbons of the long alkyl chain will appear in the aliphatic region (δ ~14-36 ppm). The benzylic carbon will be downfield-shifted compared to the other methylene carbons due to the influence of the aromatic ring. The carbons deep within the alkyl chain will have very similar chemical shifts, potentially leading to overlapping signals. The terminal methyl carbon will appear at the most upfield position.

Spectroscopic Data Summary for this compound

| Technique | Parameter | Observed Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.3 ppm | Aromatic Protons (C₆H₅) |

| ~2.6 ppm (triplet) | Benzylic Protons (-CH₂-Ph) | ||

| ~1.2-1.6 ppm (multiplet) | Alkyl Chain Protons (-(CH₂)₁₃-) | ||

| ~0.9 ppm (triplet) | Terminal Methyl Protons (-CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~125-145 ppm | Aromatic Carbons |

| ~36 ppm | Benzylic Carbon | ||

| ~22-32 ppm | Alkyl Chain Carbons | ||

| ~14 ppm | Terminal Methyl Carbon | ||

| IR | Wavenumber (cm⁻¹) | ~3030-3080 cm⁻¹ | Aromatic C-H Stretch |

| ~2850-2960 cm⁻¹ | Aliphatic C-H Stretch | ||

| ~1600, ~1495, ~1450 cm⁻¹ | Aromatic C=C Bending | ||

| ~700-750 cm⁻¹ & ~690-710 cm⁻¹ | C-H Out-of-Plane Bending (Monosubstituted Benzene) | ||

| Mass Spec (EI) | m/z | 288 | Molecular Ion [M]⁺ |

| 91 (base peak) | Tropylium Ion [C₇H₇]⁺ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the clean salt plates (or KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific functional groups.

The IR spectrum of this compound will display characteristic absorption bands for both the aromatic ring and the long alkyl chain.

-

Aromatic C-H Stretching: A group of weak to medium bands will appear just above 3000 cm⁻¹ (~3030-3080 cm⁻¹), which are characteristic of the C-H stretching vibrations of the benzene ring.

-

Aliphatic C-H Stretching: Strong absorption bands will be observed just below 3000 cm⁻¹ (~2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

-

Aromatic C=C Bending: The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorption bands in the fingerprint region, typically around 700-750 cm⁻¹ and 690-710 cm⁻¹, are indicative of a monosubstituted benzene ring. These bands arise from the out-of-plane bending of the aromatic C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺•).

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

The EI mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) will be observed at an m/z value corresponding to the molecular weight of this compound, which is 288.5 g/mol .[1]

-

Base Peak: The most intense peak in the spectrum is called the base peak. For long-chain alkylbenzenes, the base peak is typically observed at m/z 91. This corresponds to the formation of the highly stable tropylium ion ([C₇H₇]⁺) through benzylic cleavage.

-

Other Fragment Ions: A series of other fragment ions will be observed, corresponding to the loss of alkyl fragments from the molecular ion.

Visualizing the Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound and its characteristic fragmentation in mass spectrometry.

Caption: Molecular Structure of this compound

Caption: Primary Fragmentation of this compound in EI-MS

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework revealed by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This guide has outlined the theoretical underpinnings, practical experimental considerations, and detailed data interpretation for each of these essential analytical methods, providing a valuable resource for scientists and researchers working with long-chain alkylbenzenes and related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

NIST. Benzene, pentadecyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link][2][3][4][5]

Sources

An In-depth Technical Guide to the Natural Sources and Occurrence of Pentadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecylbenzene, a long-chain alkylbenzene, is a molecule of significant interest in various scientific disciplines, from environmental science to geochemistry. While largely recognized as a component of synthetic mixtures used in the production of detergents, its natural occurrence provides valuable insights into geological processes and potential biogenic pathways. This technical guide offers a comprehensive exploration of the natural sources and occurrence of this compound, with a primary focus on its geological origins. It delves into the formation of this compound through the thermal maturation of organic matter within sedimentary basins and its subsequent presence in crude oil and petroleum deposits. Furthermore, this guide provides detailed methodologies for the extraction, isolation, and identification of this compound from complex matrices, equipping researchers with the practical knowledge required for its study.

Introduction: Unveiling this compound

This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with a fifteen-carbon alkyl chain. Its physical and chemical properties are largely dictated by this long alkyl group, rendering it hydrophobic and lipophilic. While commercially synthesized linear alkylbenzenes (LABs) with similar chain lengths are widely used as precursors for surfactants in detergents, the natural occurrence of this compound offers a window into fundamental geochemical processes. Understanding its natural sources is crucial for its application as a biomarker in petroleum exploration and for distinguishing between natural and anthropogenic inputs in environmental assessments.

Geological Occurrence: A Geochemical Marker

The predominant natural source of this compound is geological formations, where it is found as a constituent of crude oil and other petroleum-related deposits. Its presence in these matrices is a result of the diagenesis and catagenesis of organic matter over geological timescales.

Formation through Thermal Maturation of Organic Matter

This compound, along with other long-chain alkylbenzenes, is believed to form from the thermal alteration of biogenic precursors, such as fatty acids and alcohols, present in sedimentary organic matter.[1] During burial and subsequent heating in sedimentary basins, these precursors undergo a series of complex chemical reactions.

The proposed pathway involves the cyclization and aromatization of long-chain fatty acids or the alkylation of aromatic precursors present in the kerogen. The length of the alkyl chain in the resulting alkylbenzene often corresponds to the chain length of the original biogenic lipid. For instance, palmitic acid (a C16 fatty acid), a common component of lipids in many organisms, is a plausible precursor for this compound.

The process of thermal maturation and the subsequent generation of hydrocarbons, including this compound, can be visualized as follows:

Caption: Formation of this compound in Sedimentary Basins.

This compound as a Biomarker in Petroleum Exploration

The distribution and abundance of long-chain alkylbenzenes, including this compound, in crude oils can serve as valuable geochemical markers.[2] These "biomarkers" or "molecular fossils" provide information about the source of the organic matter, the depositional environment of the source rock, and the thermal maturity of the petroleum.[3] For instance, the relative distribution of different alkylbenzene isomers can indicate the type of precursor organisms (e.g., algae, bacteria, or higher plants) that contributed to the source rock.

Potential Biogenic Sources: An Area of Ongoing Research

While the geological origin of this compound is well-established, the possibility of its direct biosynthesis by living organisms remains an area of active investigation.

Microalgae and Hydrocarbon Synthesis

Some species of microalgae are known to produce a variety of hydrocarbons.[4][5] These organisms can synthesize long-chain alkanes and alkenes from fatty acid precursors through light-dependent pathways.[5] Although direct evidence for the biosynthesis of this compound by microalgae is currently limited, the existence of enzymatic machinery for hydrocarbon production from long-chain fatty acids suggests that it might be a possibility in certain species under specific environmental conditions.[6]

Alkylphenols in Plants: A Structural Analogy

Certain plants, such as Ginkgo biloba, produce long-chain alkylphenols, which are structurally related to alkylbenzenes.[7][8] These compounds, like ginkgolic acids, have a phenolic ring with a long alkyl side chain.[9][10][11] While these are not this compound, their biosynthesis demonstrates that plants possess the capability to synthesize aromatic compounds with long alkyl substituents. Further research is needed to explore whether similar pathways could lead to the formation of this compound in the plant kingdom.

Experimental Protocols: Isolation and Identification

The analysis of this compound in natural samples requires robust and sensitive analytical techniques due to its typically low concentrations and the complexity of the matrices in which it is found. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the identification and quantification of long-chain alkylbenzenes.[12][13]

Extraction of this compound from Geological Samples

Objective: To extract long-chain alkylbenzenes from crude oil or sediment samples.

Methodology: Solvent Extraction

-

Sample Preparation: A known quantity of the crude oil or dried sediment sample is weighed.

-

Solvent Extraction: The sample is extracted with an organic solvent, typically a mixture of dichloromethane and methanol, using a Soxhlet apparatus or an accelerated solvent extractor.

-

Fractionation: The resulting total lipid extract is fractionated using column chromatography (e.g., silica gel or alumina) to separate the aliphatic, aromatic, and polar compounds. The aromatic fraction, which contains the alkylbenzenes, is collected.

-

Concentration: The aromatic fraction is concentrated under a gentle stream of nitrogen to a suitable volume for GC-MS analysis.

Alternative Method: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide is a more environmentally friendly alternative to traditional solvent extraction.[14][15][16][17][18] It offers high extraction efficiency and selectivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomarkers Use in Petroleum Geochemistry - Opus Kinetic [opuskinetic.com]

- 3. Petroleum biomarkers as tracers of Exxon Valdez oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and biology of alkylphenols from Ginkgo biloba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for toxic effects of alkylphenols from Ginkgo biloba in the hen's egg test (HET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Subcritical-Water Extraction of Organics From Solid Matrices - Tech Briefs [techbriefs.com]

- 16. A Review: Subcritical Water Extraction of Organic Pollutants from Environmental Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Persistence of Pentadecylbenzene

This guide provides a comprehensive technical overview of the environmental fate and persistence of pentadecylbenzene, a long-chain alkylbenzene. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes key scientific principles with standardized methodologies to offer a robust understanding of the compound's behavior in the environment.

Introduction to this compound and its Environmental Relevance

This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with a fifteen-carbon alkyl chain. As a member of the linear alkylbenzene (LAB) family, it is structurally related to compounds used in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of detergents.[1] Consequently, understanding the environmental fate of long-chain alkylbenzenes like this compound is critical for assessing the environmental risk associated with the production and use of these widely consumed products.[2][3] Its long, hydrophobic alkyl chain suggests a potential for persistence and bioaccumulation, warranting a thorough investigation of its environmental behavior.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, these properties indicate a strong affinity for organic matter and low aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆ | [4] |

| Molecular Weight | 288.51 g/mol | [4] |

| Melting Point | 22 °C | [5] |

| Boiling Point | 373 °C | [4][5] |

| Vapor Pressure | 2.01 x 10⁻⁵ mmHg at 25°C | [5] |

| Water Solubility | Estimated log₁₀WS = -7.72 (mol/L) | [6] |

| Octanol-Water Partition Coefficient (log Kow) | Estimated at 9.42 | [7] |

| Henry's Law Constant | Estimated at 0.79 atm-m³/mol | [7] |

The high log Kow value is a strong indicator of this compound's lipophilic nature, suggesting a tendency to associate with organic carbon in soil and sediment and to bioaccumulate in organisms. Its low vapor pressure and water solubility further influence its distribution across environmental compartments.

Environmental Fate in Soil and Sediment

Once released into the terrestrial environment, this compound is expected to be largely immobile due to its strong adsorption to soil organic matter.

Mobility and Sorption

The mobility of a chemical in soil is primarily determined by its soil adsorption coefficient (Koc), which quantifies its tendency to partition between soil organic carbon and water.[8] A high Koc value indicates strong binding to soil and low mobility.

Predicted Mobility: Based on its high estimated log Kow of 9.42, the log Koc for this compound is estimated to be approximately 6.5.[7] According to the McCall classification scheme, a Koc value in this range signifies that the compound is expected to be immobile in soil.[8] This immobility reduces the likelihood of leaching into groundwater but increases its persistence in the topsoil layer.

Experimental Protocol: Soil Adsorption/Desorption (OECD 106)

The soil adsorption and desorption characteristics of this compound can be determined using the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .[7][9][10][11][12] This method provides the Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc).

Methodology:

-

Preparation of Soil Samples: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

-

Test Substance Preparation: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a suitable solvent (e.g., calcium chloride solution).

-

Equilibration: Known volumes of the test solution are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically optimized in a preliminary test.

-

Agitation: The tubes are agitated at a constant temperature (e.g., 20-25°C) in the dark for a predetermined equilibration time (typically 24-48 hours).

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined using an appropriate analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Calculation of Adsorption: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.

-

Data Analysis: The adsorption data are fitted to the Freundlich isotherm equation to determine Kf and 1/n. The Koc is then calculated using the organic carbon content of the soils.

Causality Behind Experimental Choices: The use of multiple soil types is crucial to understand how soil properties influence adsorption. The batch equilibrium method is a robust and widely accepted technique for determining sorption coefficients for non-volatile, sparingly soluble compounds like this compound.

Environmental Fate in the Aquatic Environment

In aquatic systems, this compound is expected to partition to suspended solids and sediment due to its hydrophobicity. While volatilization can be a significant removal process from the water surface, it is likely attenuated by adsorption.

Abiotic Degradation: Hydrolysis

Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis in the environment.[7]

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

To confirm the hydrolytic stability of this compound, the OECD Guideline 111: Hydrolysis as a Function of pH can be followed.[4][13][14][15][16]

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A sterile solution of this compound is added to the buffer solutions at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or lower temperatures for a more detailed study).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of this compound.

-

Data Analysis: The degradation rate constant and half-life are calculated for each pH.

Causality Behind Experimental Choices: Testing at different pH values is important as hydrolysis rates can be pH-dependent. The use of sterile conditions ensures that any observed degradation is due to abiotic hydrolysis and not microbial activity.

Biodegradation

Biodegradation is a key process for the removal of organic compounds from the environment. River die-away tests have indicated that alkylbenzenes are readily biodegradable, with half-lives ranging from 1.7 to 11.4 days for C10 to C13 isomers in river water.[7] While specific data for this compound is limited, its linear alkyl chain suggests it is susceptible to microbial degradation.

Experimental Protocol: Ready Biodegradability (OECD 301)

To assess the ready biodegradability of this compound, one of the methods from the OECD Guideline 301: Ready Biodegradability series can be employed.[17][18][19][20] The CO₂ Evolution Test (OECD 301B) is suitable for poorly soluble compounds.

Methodology:

-

Preparation of Mineral Medium: A mineral salt medium is prepared and inoculated with microorganisms from a source such as activated sludge from a sewage treatment plant.

-

Test Substance Addition: this compound, typically adsorbed onto an inert support like silica gel to aid dispersion, is added to the test flasks as the sole source of organic carbon.

-

Incubation: The flasks are incubated in the dark at a constant temperature (20-25°C) with continuous aeration. The evolved CO₂ is trapped in a potassium hydroxide or barium hydroxide solution.

-

Control and Reference: A blank control (inoculum only) and a reference substance control (e.g., sodium benzoate) are run in parallel to determine the background CO₂ evolution and to check the viability of the inoculum, respectively.

-

CO₂ Measurement: The amount of CO₂ produced is measured periodically by titration of the trapping solution.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Causality Behind Experimental Choices: The "ready biodegradability" tests are stringent screening tests. Passing this test indicates that the substance will likely be rapidly and completely biodegraded in a variety of aerobic environments. The 10-day window ensures that the biodegradation is not due to a slow adaptation of the microbial community.

Bioaccumulation

The high lipophilicity of this compound suggests a potential for bioaccumulation in aquatic organisms. However, data for the closely related dodecylbenzene shows a bioconcentration factor (BCF) of 35 in fish, which suggests a moderate potential for bioconcentration.[7]

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

The potential for this compound to bioaccumulate in fish can be determined using OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[21][22][23][24][25]

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

-

Uptake Phase: Fish are exposed to a constant, low concentration of radiolabeled this compound in water under flow-through conditions for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water for a depuration period.

-

Sampling: Fish and water samples are taken at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of this compound and its metabolites in the fish tissue and water is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Causality Behind Experimental Choices: The flow-through system maintains a constant exposure concentration, which is crucial for accurately determining the BCF. The depuration phase provides information on how quickly the organism can eliminate the substance once the exposure ceases.

Aquatic Toxicity

The toxicity of this compound to aquatic organisms is an important component of its environmental risk assessment. While specific data for this compound is scarce, data for related linear alkylbenzenes can provide an indication of its potential toxicity.[1][2][3]

Experimental Protocol: Acute Toxicity to Fish and Daphnia

Standardized acute toxicity tests should be conducted to determine the effects of this compound on aquatic organisms.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[26][27][28][29][30]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour exposure period.[6][31][32][33][34]

Methodology (General Principles):

-

Test Organisms: A standardized species of fish (e.g., zebrafish) or daphnia (Daphnia magna) is used.

-

Exposure: The organisms are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Observations: Mortality (for fish) or immobilization (for daphnia) is recorded at specified time points (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using appropriate statistical methods.

Causality Behind Experimental Choices: These standardized tests provide a reliable and reproducible measure of the acute toxicity of a substance to key aquatic organisms representing different trophic levels.

Atmospheric Fate

This compound can enter the atmosphere through volatilization from water and soil surfaces. Once in the atmosphere, its fate is primarily governed by its reaction with photochemically produced hydroxyl radicals.

Atmospheric Degradation: The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is estimated to be 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C.[7] This corresponds to an atmospheric half-life of approximately 16 hours , assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³.[7] This indicates that this compound is not persistent in the atmosphere.

Summary of Environmental Fate and Persistence

The environmental fate of this compound is characterized by its low water solubility, high lipophilicity, and moderate volatility. A summary of its likely behavior in different environmental compartments is presented below.

Caption: Overall environmental fate of this compound.

Conclusion

This compound is a hydrophobic organic compound that is expected to partition primarily to soil and sediment in the environment. Its strong sorption to organic matter renders it largely immobile, reducing the risk of groundwater contamination. While it has a moderate potential for bioaccumulation, it is not expected to be persistent in the environment due to its susceptibility to biodegradation in soil and water and rapid photochemical degradation in the atmosphere. Standardized OECD and EPA test guidelines provide a robust framework for experimentally determining the environmental fate and persistence of this compound and other long-chain alkylbenzenes, enabling a comprehensive environmental risk assessment.

References

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

-

LookChem. This compound. [Link]

-

Cheméo. Chemical Properties of Benzene, pentadecyl-. [Link]

-

Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. [Link]

-

ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]

-

Situ Biosciences. OECD 203: Fish, Acute Toxicity Test. [Link]

-

Crown Bioscience. OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link]

-

Crown Bioscience. OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]

-

Health and Safety Executive. An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method. [Link]

-

Crown Bioscience. OECD 106: Adsorption-desorption using a batch equilibrium method. [Link]

-

Crown Bioscience. OECD 202: Daphnia sp. acute immobilization test. [Link]

-

ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

-

Situ Biosciences. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Pesticide Registration Toolkit. Bioaccumulation in fish. [Link]

-

OECD. Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. [Link]

-

OECD. Test No. 121: Estimation of the Adsorption Coefficient (Koc ) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC). [Link]

-

OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. Test No. 301: Ready Biodegradability. [Link]

-

Eurofins. OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Link]

-

ChemSafetyPro.COM. Mobility Classification of Chemicals in Soil. [Link]

-

OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

OECD. Test No. 202: Daphnia sp. Acute Immobilisation Test. [Link]

-

OECD. Test No. 203: Fish, Acute Toxicity Test. [Link]

-

ECETOC. APPENDIX C: MEASUREMENT OF SORPTION (Kd). [Link]

-

Taylor & Francis Online. Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry. [Link]

-

ibacon GmbH. Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]

-

Taylor & Francis Online. Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry. [Link]

-

Fraunhofer IME. Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Analytice. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121. [Link]

-

EU Science Hub. Aquatic toxicity. [Link]

-

Tox Lab. Test No. 301: Ready Biodegradability. [Link]

-

BiotecnologieBT. OECD TG 202: Daphnia sp., Acute Immobilization test. [Link]

-

Situ Biosciences. OECD 202: Daphnia Sp., Immobilization Test. [Link]

-

Australian Government Department of Health and Aged Care. Linear alkylbenzene sulfonates - Evaluation statement. [Link]

-

BPC Instruments. OECD Guidelines Test No. 301 C & F. [Link]

-

Situ Biosciences. OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. [Link]

-

OECD. Test No. 301: Ready Biodegradability. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

U.S. Environmental Protection Agency. OCSPP Harmonized Test Guidelines ‐ Master List. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

Regulations.gov. DETERMINATION OF ADSORPTION COEFFICIENT OF ON SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) OECD Proposal for a New G. [Link]

-

Fera Science. Environmental fate studies. [Link]

-

ResearchGate. Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry | Request PDF. [Link]

-

ResearchGate. (PDF) Probabilistic Environmental Risk Assessment for Linear Alkyl Benzene Sulfonate (LAS) in Japan Reduces Assessment Uncertainty. [Link]

-

Federal Register. Final Test Guidelines; OCSPP 850 Series; Notice of Availability. [Link]

-